3-Isopropylisoxazole-5-carbaldehyde

説明

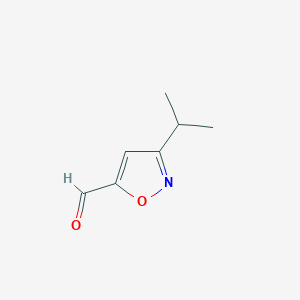

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-propan-2-yl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)10-8-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWQUXNKNVGYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies Involving 3 Isopropylisoxazole 5 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde functional group is a primary site for a wide range of chemical modifications, including nucleophilic additions, condensations, oxidations, and reductions.

The reaction of an aldehyde with a primary amine first yields an imine (a compound containing a carbon-nitrogen double bond), which can then be reduced to a secondary amine. This two-step or one-pot process is known as reductive amination. The formation of the imine is typically a reversible condensation reaction where a molecule of water is eliminated. redalyc.orgscribd.com The subsequent reduction of the C=N bond is most commonly achieved with mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the protonated imine (iminium ion) over the initial aldehyde.

While specific studies on 3-isopropylisoxazole-5-carbaldehyde are not detailed in the provided results, analogous transformations on similar structures are well-documented. For instance, various phenylisoxazole-carbaldehydes readily react with hydrazides (a class of amine derivatives) to form stable isonicotinylhydrazones, which are a specific type of imine. researchgate.net In syntheses involving isopropyl-functionalized diamines, competitive formation of aminal side-products alongside the desired imine has been observed, a factor that could be relevant in reactions with this compound. hw.ac.uk

The general scheme for this process is outlined below:

| Reactants | Intermediate | Product |

| This compound + Primary Amine (R-NH₂) | Imine | Secondary Amine |

| + R-NH₂ |

The aldehyde carbon of this compound is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.org These reactions typically proceed via a tetrahedral alkoxide intermediate. libretexts.org Depending on the nucleophile and reaction conditions, the intermediate can be protonated to form an alcohol or undergo elimination to generate a new double bond. libretexts.org

Key condensation reactions include:

Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes. libretexts.orgwikipedia.orgmasterorganicchemistry.com The aldehyde reacts with a phosphorus ylide (Wittig reagent), typically a triphenylphosphonium ylide, to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The geometry of the resulting alkene is influenced by the nature of the substituents on the ylide. wikipedia.org This allows for the extension of the carbon chain at the 5-position of the isoxazole (B147169) ring with a C=C double bond.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), catalyzed by a weak base. This reaction is fundamental in forming new carbon-carbon bonds. Analogous systems, such as 3-substituted-isoxazole-5(4H)-ones, readily undergo Knoevenagel condensation with various aldehydes at the C4 position. mdpi.com

Aldol-type Reactions: In reactions analogous to the aldol (B89426) addition, heterocyclic carbaldehydes can react with chiral glycine (B1666218) equivalents, such as Schöllkopf's reagent, to produce non-proteinogenic β-hydroxy-α-amino acids, demonstrating a pathway to stereoselective synthesis.

The oxidation state of the aldehyde carbon can be readily altered through reduction or oxidation.

Reduction: The aldehyde group can be easily reduced to a primary alcohol, yielding 3-isopropylisoxazole-5-methanol. This transformation is commonly achieved using hydride reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. libretexts.orglibretexts.org More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used. youtube.com

Oxidation: Oxidation of the aldehyde group leads to the formation of 3-isopropylisoxazole-5-carboxylic acid. The choice of oxidizing agent is critical, as the isoxazole ring itself can be sensitive to harsh acidic or oxidative conditions, which may lead to ring opening. Mild reagents are therefore preferred. For example, related 5-chloroisoxazole-4-carbaldehydes have been successfully oxidized to the corresponding carboxylic acids using Oxone. researchgate.net The conversion of an isoxazolyl carbinol (alcohol) to the carbaldehyde is also a key transformation, often employing specific oxidants to avoid over-oxidation or degradation.

| Starting Material | Reaction Type | Product |

| This compound | Reduction (e.g., with NaBH₄) | 3-Isopropylisoxazole-5-methanol |

| This compound | Oxidation (e.g., with Oxone) | 3-Isopropylisoxazole-5-carboxylic acid |

Modifications of the Isoxazole Ring System and Isopropyl Substituent

While the aldehyde offers a primary handle for modification, the isoxazole ring and its substituents provide further opportunities for derivatization.

The isoxazole ring itself can undergo substitution reactions, although its aromatic character is weaker than that of benzene. The most accessible position for electrophilic attack on the this compound ring is the C4 carbon.

Metalation: The C4 proton of the isoxazole ring can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. acs.orgacs.org This potent nucleophile can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce a wide range of functional groups at the C4 position. acs.org This strategy represents a powerful method for creating functionally complex isoxazoles. acs.org

Bromination: Electrophilic bromination can introduce a bromine atom at the C4 position. rsc.org Studies on related isoxazole systems show that reagents like N-bromosuccinimide (NBS) can be used for this purpose. rsc.org In some cases, electrophilic bromination can lead to ring-opening or complex rearrangements, depending on the substrate and reaction conditions. researchgate.netmdpi.com

Functionalization of the isopropyl group is less common as it consists of unactivated sp³-hybridized C-H bonds, which are generally inert to the conditions used for ring functionalization.

In medicinal chemistry and materials science, "scaffold elaboration" refers to the use of a core molecular structure as a foundation for building a library of more complex molecules. nih.govnih.govescholarship.org this compound is a valuable scaffold, with the aldehyde and the ring system providing orthogonal points for derivatization.

The compound can be used in multicomponent reactions to build larger, more complex heterocyclic systems. A prominent example is the use of isoxazole carbaldehydes in the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, which generates molecules with significant pharmacological properties. researchgate.net

Furthermore, the isoxazole ring itself can be chemically transformed into other structures. For instance, under the influence of metal carbonyls like [Mo(CO)₆], the N-O bond of the isoxazole ring can be reductively cleaved to yield β-amino enones. rsc.org Iron-catalyzed cascade reactions have also been developed to convert isoxazoles into other heterocyclic systems like pyridines and pyrroles, demonstrating the utility of the isoxazole ring as a latent synthon for other molecular frameworks. researchgate.net This "scaffold hopping" approach is a powerful tool in drug discovery. nih.gov

Advanced Characterization Techniques for 3 Isopropylisoxazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3-Isopropylisoxazole-5-carbaldehyde and its derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be established.

Expected ¹H NMR Spectral Data:

In a typical ¹H NMR spectrum of a 3-substituted-isoxazole-5-carbaldehyde, the aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, generally between δ 9.8 and 10.2 ppm. The proton on the isoxazole (B147169) ring (H-4) would likely resonate as a singlet around δ 6.5-7.0 ppm. For the 3-isopropyl group, a septet for the CH proton and a doublet for the two CH₃ groups would be anticipated in the aliphatic region of the spectrum.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed at a chemical shift of approximately 190 ppm. The carbons of the isoxazole ring (C-3, C-4, and C-5) have distinct chemical shifts that are influenced by the substituents. For instance, in related phenylisoxazole derivatives, the isoxazole ring carbons appear in the range of δ 100-170 ppm. nih.govcsic.es

Interactive Data Table: Predicted NMR Chemical Shifts (δ ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | ~9.8 - 10.2 (s) | ~190 |

| Isoxazole H-4 | ~6.5 - 7.0 (s) | ~100 - 110 |

| Isoxazole C-3 | - | ~160 - 170 |

| Isoxazole C-5 | - | ~150 - 160 |

| Isopropyl CH | Septet | ~25 - 35 |

| Isopropyl CH₃ | Doublet | ~20 - 25 |

Note: These are predicted values based on data from analogous compounds and general chemical shift tables. wisc.edu

Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm the assignments by establishing proton-proton and proton-carbon correlations, respectively. For derivatives, techniques like NOESY can reveal through-space interactions, which is particularly useful in determining stereochemistry. csic.es

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often with an error of less than 2 ppm, which allows for the unambiguous determination of the molecular formula.

In electrospray ionization (ESI) mass spectrometry, a common technique for this class of compounds, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. csic.es The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by revealing characteristic losses of functional groups. For example, the loss of the aldehyde group or the isopropyl group would be expected fragmentation pathways.

While the direct mass spectrum for this compound is not widely published, analysis of related isoxazole derivatives provides a basis for predicting its behavior. csic.esresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Technique |

| [M+H]⁺ | 154.0863 | ESI-HRMS |

| [M+Na]⁺ | 176.0682 | ESI-HRMS |

Note: Predicted m/z values are calculated based on the molecular formula C₈H₁₁NO₂.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. The C=N stretching vibration of the isoxazole ring is expected around 1500-1600 cm⁻¹. The C-H stretching vibrations of the isopropyl group and the isoxazole ring would appear in the 2850-3100 cm⁻¹ region. nih.govresearchgate.net The isoxazole ring itself also has characteristic "breathing" vibrations. researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in Raman spectra, aromatic and heterocyclic ring vibrations often give strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Isoxazole Ring | C=N Stretch | 1500 - 1600 |

| Isopropyl Group | C-H Stretch | 2850 - 2970 |

| Isoxazole Ring | C-H Stretch | ~3100 |

Note: These are predicted values based on data from analogous compounds. nih.govresearchgate.netspectrabase.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For a definitive structural confirmation of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be ideal.

While a crystal structure for this compound is not available in the public domain, studies on other isoxazole derivatives have been reported. researchgate.netjyu.firesearchgate.net These studies reveal key structural features of the isoxazole ring and how it interacts with its substituents and neighboring molecules in the crystal lattice. For instance, the planarity of the isoxazole ring and the dihedral angle between the ring and its substituents are important parameters that can be precisely determined.

In the solid state, molecules of this compound would likely be arranged in a specific crystal packing stabilized by intermolecular interactions such as hydrogen bonds (if applicable in derivatives) and van der Waals forces.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. researchgate.netnih.gov The choice of the mobile phase (a mixture of solvents) is crucial for achieving good separation of the desired compound from any impurities.

Column Chromatography:

For the purification of larger quantities of the compound, column chromatography is widely used. researchgate.netrsc.org A stationary phase, typically silica (B1680970) gel, is packed into a column, and the crude product is loaded onto it. The elution with a suitable solvent system allows for the separation of the components based on their different affinities for the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly efficient chromatographic technique used for the final purity assessment of the synthesized compound. A variety of columns with different stationary phases (e.g., C18) and mobile phase compositions can be employed to achieve high-resolution separation. vedomostincesmp.ru The purity is typically determined by the peak area percentage in the chromatogram. For chiral derivatives, chiral HPLC can be used to separate enantiomers.

Gas Chromatography (GC):

For volatile and thermally stable compounds, gas chromatography, often coupled with a mass spectrometer (GC-MS), can be used for separation and identification. The retention time in the GC column is a characteristic property of the compound under specific conditions. nist.gov

Pharmacological and Biological Research Applications of 3 Isopropylisoxazole 5 Carbaldehyde Scaffolds

Medicinal Chemistry Applications

The 3-isopropylisoxazole-5-carbaldehyde scaffold and its derivatives have been extensively investigated in medicinal chemistry for the development of novel therapeutic agents targeting a variety of diseases. researchgate.neticm.edu.plscilit.com

Isoxazole-containing compounds have shown promise in the modulation of neurological pathways. T-type calcium channels, which are involved in various neuronal processes, have been identified as a target for these derivatives. wustl.edunih.govnih.gov Blockers of these channels are being explored for their neuroprotective effects in conditions like epilepsy and neuropathic pain. wustl.edunih.govnih.gov

Research has demonstrated that certain T-type calcium channel blockers can protect neurons from damage, suggesting their potential in treating age-related neurodegenerative disorders. researchgate.netdoaj.org For instance, aryl isoxazole (B147169) derivatives have been developed as metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists, which are being investigated for the treatment of neuropathic pain. nih.gov Furthermore, some isoxazole derivatives have been synthesized and evaluated for their potential in managing Alzheimer's disease by inhibiting acetylcholinesterase. nih.gov

The isoxazole scaffold is a prominent feature in the design of anticancer agents. nih.govresearchgate.netresearchgate.netespublisher.com Derivatives of isoxazole have demonstrated a variety of anticancer mechanisms, including the induction of apoptosis, and inhibition of key enzymes and proteins involved in cancer progression like heat shock protein (HSP90). researchgate.netsemanticscholar.org

A series of isoxazole-carboxamide derivatives were synthesized and showed cytotoxic activity against various cancer cell lines, including breast, cervical, and liver cancer. semanticscholar.org Some of these compounds were found to induce a delay in the G2/M phase of the cell cycle and promote apoptosis over necrosis in liver cancer cells. semanticscholar.org Isoxazole derivatives have also been reported to exhibit inhibitory activity against sirtuin 2 (SIRT2), showing cytotoxicity in lymphoma and epithelial cancer cell lines. nih.gov

| Compound Type | Target/Mechanism | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Isoxazole-carboxamide derivatives | Cell cycle arrest (G2/M), Apoptosis induction | Hep3B (Liver), HeLa (Cervical), MCF-7 (Breast) | Cytotoxic activity, reduced necrosis | semanticscholar.org |

| Pyrazolone and isoxazol-5-one cambinol (B1668241) analogs | SIRT2 inhibition | Lymphoma and epithelial cancer cell lines | Potent cytotoxicity | nih.gov |

| Isoxazoles linked 2-phenylbenzothiazole | Apoptosis | MCF-7, A549 (Lung), Colo-205 (Colon) | Significant anticancer activity | nih.gov |

| 4,5-diaryl isoxazoles | Hsp90 inhibition | H3122 (Lung), BT-474 (Breast) | Antiproliferative activity | nih.gov |

The isoxazole scaffold is recognized for its broad-spectrum antimicrobial activity. benthamdirect.comarcjournals.orgscientifictemper.comresearchgate.net Numerous studies have reported the synthesis of isoxazole derivatives with potent antibacterial and antifungal properties. arcjournals.orgscientifictemper.comnih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. arcjournals.orgscientifictemper.com

In the fight against tuberculosis, a major global health issue, isoxazole derivatives have emerged as promising antitubercular agents. scilit.combenthamdirect.comresearchgate.net The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new drugs, and isoxazoles have shown comparable activity to standard treatments. scilit.combenthamdirect.comresearchgate.net For example, isoxazole derivatives have been designed to target enzymes essential for mycobacterial cell wall synthesis, such as FadD32 and decaprenylphosphoryl-β-D-ribose epimerase (DprE1). nih.govingentaconnect.com

| Compound Type | Target Organism/Enzyme | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3,5-diaryllisoxazoles | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Antibacterial | Promising antimicrobial activities observed. | arcjournals.org |

| 2-isoxazoline derivatives | Gram-positive and Gram-negative bacteria | Antibacterial | Compound 9 showed activity against some bacterial species. | nih.gov |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | M. tuberculosis FadD32 and FadD28 | Antitubercular | Inhibits key enzymes in mycolic acid synthesis, reduces Mtb survival in macrophages. | nih.gov |

| Isoxazole encompassed 1,2,4-triazoles | M. tuberculosis DprE1 enzyme | Antitubercular | Eight compounds showed promising activity with a MIC of 1.6μg/mL. | ingentaconnect.com |

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. drugbank.commdpi.comnih.govnih.govnih.govnih.gov As such, it has become a significant therapeutic target for metabolic diseases. drugbank.commdpi.comnih.govnih.gov Isoxazole-type compounds have been extensively studied as both agonists and antagonists of FXR. drugbank.comnih.govresearchgate.net

Nonsteroidal FXR agonists with an isoxazole scaffold, such as GW4064, have been developed and have served as a basis for further structural modifications to improve their therapeutic profile. nih.govnih.gov Researchers have focused on creating partial agonists to mitigate potential side effects associated with full agonists. drugbank.comnih.gov These efforts have led to the discovery of potent and orally bioavailable FXR modulators that demonstrate lipid-reducing activity and promising in vivo efficacy. drugbank.comnih.gov For instance, a series of novel isoxazole derivatives have been identified as potent FXR agonists that can prevent acetaminophen-induced liver injury in animal models. nih.gov

The isoxazole scaffold has been utilized to develop inhibitors for a variety of enzymes implicated in different diseases.

Glycogen Synthase Kinase-3beta (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer. nih.govfrontiersin.org Small molecules with an anthracenone–isoxazole core have been discovered as GSK-3β inhibitors. nih.gov

Xanthine (B1682287) Oxidase (XO): XO is a key enzyme in the production of uric acid, and its inhibitors are used to treat hyperuricemia and gout. nih.gov A novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids has been designed and synthesized, with some compounds showing potent inhibitory activity against XO, significantly higher than the standard drug allopurinol. nih.gov Molecular docking studies have provided insights into the binding interactions of these inhibitors with the enzyme. nih.gov Oxazole derivatives with structural similarity to febuxostat (B1672324) have also been designed and shown to exhibit nanomolar inhibitory activity against xanthine oxidase. nih.gov

Building Block Utility in Bioactive Molecule Synthesis

While specific examples for this compound are not documented, the carbaldehyde functional group at the 5-position of the isoxazole ring is a versatile handle for chemical synthesis. In related isoxazole derivatives, this aldehyde group readily participates in various chemical reactions to build more complex molecular architectures. For instance, derivatives like 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde and 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde serve as key intermediates in the synthesis of potential anti-inflammatory and anti-cancer agents. chemimpex.comchemimpex.com The aldehyde allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the assembly of diverse molecular libraries for screening purposes.

Agrochemical Research Applications

General research into isoxazole-containing compounds has pointed to their potential in agriculture. However, no specific studies were identified that centered on this compound.

Crop Protection Agents and Pest Control Formulations

Analogous compounds within the isoxazole family have been investigated for their utility in creating agrochemicals, including herbicides and fungicides. chemimpex.com For example, 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is noted for its role in developing crop protection agents. chemimpex.com The isoxazole ring is a core component of several commercial pesticides. The specific contribution of an isopropyl group at the 3-position in this compound to pesticidal activity has not been publicly reported.

Enhancement of Agricultural Yield and Resistance

There is no available research that connects this compound to the enhancement of agricultural yield or crop resistance. The broader field of agrochemical research does explore how different chemical structures can influence plant growth and defense mechanisms, but specific data for this compound is absent.

Other Biological Activities and Toxicological Considerations in Research Contexts

No toxicological profiles or specific biological activity studies for this compound were found. Research on related phenylisoxazole-carbaldehyde derivatives has explored their antitubercular activity, demonstrating that modifications to the isoxazole scaffold can lead to potent biological effects. However, these findings are specific to the compounds tested and cannot be directly applied to this compound without dedicated investigation.

Applications in Materials Science and Advanced Functional Materials

Integration of Isoxazole (B147169) Scaffolds into Polymeric Systems

The incorporation of isoxazole rings into polymer backbones or as pendant groups can significantly modify the properties of the resulting materials. The isoxazole group can be utilized as a stable heterocyclic building block in the synthesis of complex macromolecules. nih.gov The inherent reactivity of the isoxazole ring and its substituents, such as the aldehyde group in 3-Isopropylisoxazole-5-carbaldehyde, provides a chemical handle for polymerization or for grafting onto existing polymer chains.

One notable application is the use of the isoxazole group as a photo-cross-linker. wikipedia.org Under UV irradiation, the weak N-O bond in the isoxazole ring can break, leading to a rearrangement that can form cross-links between polymer chains. wikipedia.org This property is valuable for creating stable polymer networks for various applications, including in biomaterials where scaffold integrity is crucial. utoronto.ca Furthermore, the synthesis of isoxazole derivatives on polymer supports highlights the compatibility of the isoxazole scaffold with polymeric systems, enabling the development of functionalized polymers with tailored properties. nih.gov

Development of Novel Coatings and Surface Functionalization

Compounds like this compound and its analogs are investigated for their utility in developing new coatings and for surface functionalization. chemimpex.comchemimpex.com The aldehyde functional group is particularly useful for covalently bonding the molecule to a variety of substrates through reactions like Schiff base formation, allowing for the creation of a stable, functionalized surface layer.

The integration of the isoxazole moiety into surface coatings can enhance performance characteristics such as durability, adhesion, or thermal stability. chemimpex.com The specific chemical properties of the isoxazole ring can be harnessed to create surfaces with desired functionalities. For instance, isoxazole-containing layers can be used as electrochemical probes, demonstrating their potential in sensor applications. benthamdirect.comresearchgate.net The ability to modify surfaces at a molecular level using isoxazole derivatives opens avenues for creating advanced materials with controlled surface properties for applications ranging from biocompatible implants to specialized industrial coatings.

Exploration in Electronic or Optical Materials

The electronic and photophysical properties of the isoxazole ring have made it a prime candidate for the development of novel electronic and optical materials. worldscientific.com Isoxazole derivatives have gained significant attention for their potential use as semiconductors, in dye-sensitized solar cells, and as core components of liquid crystals. benthamdirect.comresearchgate.networldscientific.com

In the realm of liquid crystals, the isoxazole scaffold has proven to be a key structural element. nih.govresearchgate.net Its strong dipole moment, polarizability, and geometric anisotropy are conducive to the formation of liquid crystalline phases (mesophases). beilstein-journals.orgnih.gov Research has shown that the inclusion of an isoxazole ring in molecules, such as in certain thioureas and amides, favors the formation of stable nematic and smectic A (SmA) mesophases. beilstein-journals.orgnih.govresearchgate.net Specifically, the nematic mesophase, crucial for many display technologies, has been observed in compounds containing the isoxazole ring, a property not seen in their isoxazoline (B3343090) analogs. beilstein-journals.orgnih.gov

Table 1: Influence of Isoxazole Scaffolds on Liquid Crystal Properties

| Compound Class | Heterocyclic Scaffold | Observed Mesophase(s) | Key Finding | Source |

|---|---|---|---|---|

| Thioureas | Isoxazole | Smectic A (SmA), Nematic (N) | The isoxazole ring favors the formation of a stable mesophase, with the nematic phase appearing only in isoxazole-containing compounds. | nih.gov |

| Amides | Isoxazole | Smectic A (SmA), Nematic (N) | The presence of the isoxazole ring was linked to the appearance of a nematic mesophase. | nih.gov |

| Thioureas | Isoxazoline | Smectic A (SmA) | These compounds displayed monotropic SmA mesophase behavior but lacked the nematic phase. | nih.gov |

Furthermore, theoretical studies using density functional theory (DFT) have investigated the optoelectronic and charge transport properties of isoxazole derivatives. worldscientific.com These studies suggest that certain isoxazole-based systems could be effective hole transport materials, a critical function in organic electronic devices like Organic Light Emitting Diodes (OLEDs). worldscientific.com The investigation of intramolecular charge transfer within these molecules indicates their potential for use in nonlinear optical (NLO) applications and as donor materials in organic solar cells. worldscientific.com The weak N-O bond, which is susceptible to cleavage under photoexcitation, is another area of active research, with implications for designing photosensitive materials. acs.org

Structure Activity Relationship Sar Studies of 3 Isopropylisoxazole 5 Carbaldehyde Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity and selectivity of 3-isopropylisoxazole-5-carbaldehyde derivatives are significantly influenced by the nature and position of various substituents. nih.govresearchgate.net Structural modifications are key to enhancing pharmacological efficiency and drug selectivity. nih.gov The following sections delve into the specific roles of the isopropyl group, the carbaldehyde moiety, and the isoxazole (B147169) ring itself in determining the therapeutic potential of these compounds.

Influence of the Isopropyl Group on Activity

The isopropyl group at the 3-position of the isoxazole ring plays a crucial role in the biological activity of these derivatives. researchgate.net While direct SAR studies on the isopropyl group in this compound are not extensively detailed in the provided results, the general principles of isoxazole chemistry suggest that alkyl groups like isopropyl can influence the molecule's lipophilicity and steric profile. These properties are critical for how the molecule interacts with its biological target, affecting its absorption, distribution, metabolism, and excretion (ADMET) profile. The size and shape of the isopropyl group can dictate the binding affinity and selectivity towards a specific receptor or enzyme.

Role of the Carbaldehyde Moiety in Ligand-Target Interactions

The carbaldehyde group at the 5-position of the isoxazole ring is a key functional group for establishing interactions with biological targets. This aldehyde can act as a hydrogen bond acceptor, a crucial interaction for ligand binding. For instance, in the context of T-type calcium channel blockers, the carbaldehyde moiety can be modified to create derivatives with enhanced potency and selectivity. Systematic variations of related structures have shown that groups at this position are closely related to channel selectivity. nih.gov

Furthermore, the carbaldehyde group serves as a versatile synthetic handle for creating a diverse library of derivatives. For example, it can be reacted with hydrazides to form hydrazones, which have shown promising antitubercular activity. researchgate.net The electronic properties of substituents on the phenyl ring of these hydrazone derivatives were found to be instrumental in their potency. researchgate.net

Effects of Modifications to the Isoxazole Ring and Linkers

Modifications to the isoxazole ring and the linkers connecting it to other parts of the molecule have profound effects on biological activity. The isoxazole ring itself, a five-membered heterocycle, is an attractive scaffold in medicinal chemistry due to its diverse biological activities. nih.govnih.gov Introducing different substituents onto the isoxazole ring can significantly alter a compound's pharmacological properties. nih.gov

For instance, in the development of KRAS inhibitors, the isoxazole ring was a key component, and its regioisomeric form could lead to differences in cellular activity. acs.org The introduction of a spirocyclic group adjacent to the isoxazole was found to improve metabolic stability compared to more flexible linkers. acs.org

In another example, concerning allosteric ligands for the RORγt, explorations around the C-4 and C-5 positions of the isoxazole ring were crucial for improving potency and specificity. dundee.ac.uk The introduction of an ether linkage as a core scaffold demonstrated high potency. dundee.ac.uk

SAR in Specific Therapeutic Areas

The principles of SAR are best illustrated by examining the application of this compound derivatives in specific therapeutic contexts. The following sections explore their roles as T-type calcium channel blockers and farnesoid X receptor modulators.

SAR for T-type Calcium Channel Blockers

Derivatives of 3,4-dihydroquinazolines, which can be conceptually related to isoxazole-containing compounds, have been identified as potent T-type calcium channel blockers. nih.gov Systematic variation of these structures has provided valuable SAR insights. For example, a 5-(dimethylamino)pentylamino group at one position, a biphenyl (B1667301) group at another, and a benzyl (B1604629) amido group at a third position on the quinazoline (B50416) backbone were found to be important for both potency and selectivity for T-type over N-type calcium channels. nih.gov

While direct SAR data for this compound as a T-type calcium channel blocker is limited in the provided results, the general principles derived from related scaffolds are applicable. The isoxazole ring can serve as a bioisosteric replacement for other heterocyclic systems, and the substituents on the isoxazole ring would be expected to influence potency and selectivity in a similar manner to the quinazoline derivatives.

SAR for Farnesoid X Receptor Modulators

The farnesoid X receptor (FXR) is a significant target for metabolic diseases. nih.govresearchgate.net Isoxazole derivatives have been investigated as FXR modulators. Starting from the known FXR agonist GW4064, a series of 3,5-disubstituted isoxazoles were prepared and shown to be potent full FXR agonists. nih.gov

A key finding was that a tether between the isoxazole ring and the 3-position aryl substituent resulted in compounds with potency equal to or greater than GW4064. nih.gov Specifically, a 2,6-dimethyl phenol (B47542) analog demonstrated superior potency. nih.gov This highlights the importance of the spatial arrangement and nature of the substituents on the isoxazole scaffold for effective FXR modulation.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on a series of isoxazole derivatives targeting FXR have provided further insights. nih.gov These studies, using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), revealed that:

Hydrophobicity at the R2 group is crucial for agonistic activity. nih.gov

An electronegative group at the R3 group is also vital for activity. nih.gov

These computational models demonstrated strong predictive ability and underscored the importance of specific physicochemical properties at different positions of the isoxazole scaffold for potent FXR agonism. nih.gov

SAR for Antiproliferative and Anticancer Agents

The isoxazole ring is a key pharmacophore in the design of anticancer agents, with derivatives demonstrating efficacy through various mechanisms, including the induction of apoptosis, and inhibition of kinases and other cellular proliferation pathways. nih.govresearchgate.net SAR studies on different classes of isoxazole derivatives have revealed critical structural features that govern their antiproliferative and anticancer activities.

For instance, in a series of 3,5-diaryl isoxazoline (B3343090)/isoxazole linked 2,3-dihydroquinazolinone hybrids, the substitution pattern on the aryl rings and the linker architecture were found to be crucial for anticancer activity. nih.gov One of the hybrid compounds demonstrated promising anticancer effects, highlighting the potential of combining the isoxazole scaffold with other pharmacologically active moieties. nih.gov

In another study focusing on 3,4-diaryl-isoxazole-5-carboxamides, which are structural analogues of heat shock protein (Hsp90) inhibitors, the arrangement of the aryl groups and the carboxamide linkage were pivotal for their antimitotic activity. researchgate.net These findings suggest that for derivatives of this compound, modifications of the carbaldehyde group into a carboxamide or a more complex heterocyclic system could be a fruitful strategy for enhancing anticancer potency.

Furthermore, research on 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has shown that the nature of the aryl or heteroaryl group at the 4-position significantly impacts their anticancer activity against lung cancer cells. nih.gov This indicates that derivatization of the carbaldehyde at the 5-position of the 3-isopropylisoxazole scaffold to introduce various aryl or heteroaryl methylene groups could lead to potent anticancer agents. The electrochemical properties of these compounds also correlated with their antioxidant and anticancer activities, suggesting a complex interplay of electronic and structural factors. nih.gov

The table below summarizes the key SAR findings for different series of isoxazole derivatives with antiproliferative and anticancer activities.

| Compound Series | Key Structural Features for Activity | Cancer Cell Lines | Reference(s) |

| 3,5-Diaryl Isoxazoline/Isoxazole Hybrids | Specific substitution patterns on the diaryl rings and the nature of the linker to a 2,3-dihydroquinazolinone moiety. | Various | nih.gov |

| 3,4-Diaryl-isoxazole-5-carboxamides | The presence and orientation of the diaryl groups and the 5-carboxamide functionality. | Sea urchin embryo (phenotypic assay) | researchgate.net |

| 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | The nature of the hetero/aryl group at the 4-position. Excellent activity was observed with specific substitutions. | Lung cancer A549 cells | nih.gov |

| 5-Methyl-3-phenylisoxazole-4-carboxamides | The nature of the substituent on the carboxamide nitrogen. | Melanoma (B16F1), Colon (Colo205), Liver (HepG2), Cervical (HeLa) | nih.gov |

SAR in Other Biological Systems

Beyond their anticancer potential, isoxazole derivatives have been explored for a variety of other biological activities, including antimicrobial, anti-inflammatory, and neurological applications. nih.govnih.gov The structural modifications that confer these activities often differ from those required for anticancer efficacy, highlighting the versatility of the isoxazole scaffold.

A study on phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives revealed their potential as antitubercular agents. researchgate.net The position of the phenyl group (at C3 or C5) and its substitution pattern were found to influence the activity against Mycobacterium tuberculosis. This suggests that derivatives of this compound, when converted to isonicotinylhydrazones, could exhibit antimicrobial properties.

In the context of neurodegenerative diseases, a series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives were designed and evaluated as potential anti-Alzheimer's agents. nih.gov The SAR studies indicated that the nature of the aryl group at the 5-position and the carboxamide linkage to the N-benzylpiperidine moiety were critical for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One compound, in particular, showed a balanced inhibition of both enzymes, and molecular docking studies revealed key interactions within the active sites of these enzymes. nih.gov

Furthermore, isoxazole-3-carboxamide (B1603040) derivatives have been investigated as modulators of the TRPV1 channel, which is involved in pain and inflammation. nih.gov Substitution with a specific aminocyclohexanol motif was found to enhance both the potency and solubility of these compounds, leading to significant anti-inflammatory effects in animal models. nih.gov

The following table outlines the SAR for isoxazole derivatives in biological systems other than cancer.

| Compound Series | Biological Activity | Key Structural Features for Activity | Target Organism/System | Reference(s) |

| Phenylisoxazole-3/5-carbaldehyde Isonicotinylhydrazones | Antitubercular | The substitution pattern on the phenyl ring and its position on the isoxazole core. | Mycobacterium tuberculosis | researchgate.net |

| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides | Anti-Alzheimer's (AChE/BuChE inhibition) | The nature of the 5-aryl group and the carboxamide linkage to N-benzylpiperidine. | Human AChE and BuChE | nih.gov |

| Isoxazole-3-carboxamides | Anti-inflammatory | Substitution with a 1S, 3R-3-aminocyclohexanol motif. | Rat (in vivo) | nih.gov |

Theoretical and Computational Investigations of 3 Isopropylisoxazole 5 Carbaldehyde

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are pivotal in modern drug discovery, enabling the prediction of how a ligand might interact with a protein's binding site. For 3-Isopropylisoxazole-5-carbaldehyde, these techniques can be used to screen for potential biological targets and to understand the structural basis of its activity.

Docking studies involve the computational prediction of the preferred orientation of a ligand when bound to a receptor. This allows for the estimation of binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts. While specific docking studies on this compound are not widely published, research on analogous isoxazole (B147169) derivatives provides a framework for how such an investigation would proceed. For instance, various isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov In these studies, the isoxazole ring often plays a crucial role in orienting the molecule within the active site.

A hypothetical docking study of this compound into a target protein, for example, a kinase or a receptor, would involve preparing the 3D structure of the ligand and the protein. The docking algorithm would then explore various binding poses, scoring them based on a force field that approximates the binding energy. The results would highlight the potential for the carbaldehyde group to act as a hydrogen bond acceptor and the isopropyl group to engage in hydrophobic interactions.

Table 1: Potential Interactions of this compound in a Hypothetical Binding Site

| Functional Group | Potential Interaction Type | Interacting Residue Type (Example) |

| Isoxazole Nitrogen | Hydrogen Bond Acceptor | Polar (e.g., Serine, Threonine) |

| Isoxazole Oxygen | Hydrogen Bond Acceptor | Polar (e.g., Asparagine, Glutamine) |

| Carbaldehyde Oxygen | Hydrogen Bond Acceptor | Polar, Charged (e.g., Arginine, Lysine) |

| Isopropyl Group | Hydrophobic (van der Waals) | Nonpolar (e.g., Leucine, Isoleucine, Valine) |

These predictive studies are the first step in identifying potential therapeutic applications for novel compounds like this compound and can guide the design of more potent and selective derivatives. researchgate.netiasp-pain.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure and reactivity. nih.gov For this compound, these calculations can predict various properties that are difficult to measure experimentally.

DFT calculations can be used to optimize the molecule's geometry and to compute its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are indicative of the molecule's ability to donate or accept electrons, respectively, and the HOMO-LUMO gap is a measure of its chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, these calculations can determine the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the carbaldehyde group are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bonding.

Table 2: Predicted Electronic Properties of an Isoxazole Derivative from Quantum Chemical Calculations

| Property | Predicted Value/Information | Significance |

| HOMO Energy | Example: -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | Example: -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Example: 6.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | Example: 3.5 D | Measures the overall polarity of the molecule |

| MEP Analysis | Red (negative) regions at O, N atoms | Identifies sites for electrophilic attack |

These theoretical calculations offer a rational basis for understanding the molecule's behavior in chemical reactions and biological systems. j-cst.orgnih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.comnih.gov An MD simulation of this compound bound to a target protein would provide valuable insights into the stability of the binding pose and the flexibility of the protein and ligand.

Starting from a docked pose, an MD simulation calculates the forces between atoms and uses these to predict their movements over a specific time, typically nanoseconds to microseconds. This allows for the observation of conformational changes in both the ligand and the protein upon binding. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD suggests a stable binding mode.

MD simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores. acs.org This is often done using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). Furthermore, by analyzing the trajectory of the simulation, one can identify key residues that consistently interact with the ligand, providing a more detailed understanding of the binding mechanism. nih.gov

Table 3: Information Obtainable from an MD Simulation of a Ligand-Protein Complex

| Parameter | Information Provided |

| RMSD | Stability of the ligand's binding pose and the protein's structure. |

| RMSF | Flexibility of individual amino acid residues in the protein. |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds over time. |

| Binding Free Energy (MM/PBSA) | More accurate estimation of binding affinity. |

Such simulations are crucial for validating docking results and for gaining a deeper, more realistic understanding of the molecular recognition process.

Computational Approaches to Regioselectivity and Reaction Mechanism Studies

The synthesis of 3,5-disubstituted isoxazoles like this compound often proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. Computational chemistry plays a vital role in understanding the regioselectivity of such reactions, i.e., why one constitutional isomer is formed preferentially over another. beilstein-journals.org

DFT calculations can be used to model the transition states of the possible reaction pathways leading to the different regioisomers. nih.gov By comparing the activation energies of these transition states, it is possible to predict which isomer will be the major product. The reaction that proceeds through the lower energy transition state will be kinetically favored.

For the synthesis of this compound, the reaction would involve an isopropyl-substituted nitrile oxide and an acetylene (B1199291) bearing a formyl group, or vice versa. Computational studies can elucidate the electronic and steric factors that govern the regiochemical outcome. Analysis of the FMOs of the reactants can also provide insight, as the reaction is often controlled by the interaction between the HOMO of one reactant and the LUMO of the other. researchgate.net

Table 4: Computational Investigation of a 1,3-Dipolar Cycloaddition Reaction

| Computational Method | Information Gained | Relevance to Regioselectivity |

| Transition State Search | Geometry and energy of the transition states for both regioisomeric pathways. | The pathway with the lower activation energy is favored. |

| FMO Analysis | Energies and coefficients of the HOMO and LUMO of the reactants. | Predicts the favored orbital overlap leading to one regioisomer. |

| Reaction Coordinate Analysis | Traces the energy profile of the reaction from reactants to products. | Confirms the identified transition state connects reactants and products. |

These computational investigations not only explain experimentally observed regioselectivity but can also predict the outcome of new reactions, thereby guiding synthetic efforts. rsc.org

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry

The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign and efficient methods for synthesizing isoxazole (B147169) compounds. Traditional synthesis methods often face challenges such as harsh reaction conditions, reliance on toxic solvents, and the use of expensive and toxic metal catalysts. elifesciences.orgnih.gov Future research is focused on overcoming these limitations.

Key emerging synthetic strategies include:

Continuous Flow Synthesis: This approach offers enhanced control, efficiency, and safety compared to traditional batch processes. acs.org A recently developed flow reaction system using deep eutectic solvents (DES) has shown high efficiency in synthesizing a diverse range of isoxazole derivatives, with high yields and an estimated daily production of 18.6–23.6 g. acs.org

Deep Eutectic Solvents (DES): The use of biorenewable deep eutectic solvents, such as choline (B1196258) chloride and urea, presents a green alternative to hazardous organic solvents. nih.govacs.org These solvents can be recycled multiple times without a significant drop in reaction yield, and they can enhance reactivity by stabilizing key intermediates through their ionic environment. acs.orgacs.org

Ultrasound and Microwave Irradiation: Sonochemistry and microwave-assisted synthesis are gaining traction as eco-friendly techniques. elifesciences.orgresearchgate.net These methods can significantly accelerate reaction kinetics, increase yields, minimize the formation of byproducts, and allow for solvent-free conditions. elifesciences.orgnih.gov

Metal-Free Catalysis: To avoid the cost, toxicity, and waste associated with metal catalysts like copper(I) and ruthenium(II), research is moving towards metal-free synthetic routes. nih.gov

Multi-Component Reactions (MCRs): One-pot reactions that combine multiple starting materials, such as the Hantzsch reaction for creating related heterocyclic structures, are being explored for their efficiency and high atom economy. researchgate.net

Table 1: Comparison of Sustainable Synthesis Methods for Isoxazole Derivatives

| Synthetic Method | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|

| Continuous Flow Synthesis | Enhanced control, efficiency, safety, scalability | Achieved yields of 68-95% with an estimated daily production of 18.6–23.6 g. acs.org | acs.org |

| Deep Eutectic Solvents (DES) | Environmentally benign, recyclable, can enhance reactivity | DES media can be reused up to five times without a detrimental effect on reaction yield. acs.org | acs.orgnih.govacs.org |

| Ultrasound Irradiation | Shorter reaction times, high yields, reduced energy consumption | Accelerates reaction kinetics and minimizes byproducts, aligning with green chemistry principles. elifesciences.org | elifesciences.orgnih.gov |

| Microwave Irradiation | Rapid, efficient, can be performed on solid supports | Successfully used to promote organic transformations including the Hantzsch 1,4-dihydropyridine (B1200194) synthesis. researchgate.net | nih.govresearchgate.net |

Exploration of Undiscovered Biological Activities

The isoxazole ring is a well-established pharmacophore present in numerous approved drugs and is known for a wide spectrum of biological activities. nih.govnih.gov This suggests that 3-Isopropylisoxazole-5-carbaldehyde could serve as a scaffold for the development of new therapeutic agents. While its specific biological profile is not yet fully charted, the activities of structurally similar compounds provide a roadmap for future investigation.

Potential areas for biological screening include:

Antimicrobial and Antiviral Agents: Isoxazole derivatives have shown activity against various bacteria, including Staphylococcus aureus and Escherichia coli, as well as against viruses. nih.govontosight.ai Phenylisoxazole carbaldehyde derivatives have demonstrated moderate to good activity against Mycobacterium tuberculosis strains. researchgate.net

Anticancer Therapeutics: The isoxazole core is found in compounds with anticancer properties. nih.govontosight.ai For instance, new derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy. nih.gov

Enzyme Inhibition: Isoxazole-based molecules have been designed as potent inhibitors of various enzymes. Recent studies have identified new derivatives that act as xanthine (B1682287) oxidase inhibitors for the potential treatment of gout and as inhibitors of tyrosinase and α-glucosidase. mdpi.comnih.gov

Agrochemicals: A structurally related compound, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, is used in the creation of herbicides and fungicides, indicating a potential application for this compound in agriculture. chemimpex.com

Anti-inflammatory and Analgesic Effects: The isoxazole moiety is a component of drugs with anti-inflammatory and pain-relieving properties. nih.govchemimpex.com

Table 2: Known Biological Activities of Isoxazole Derivatives and Potential Areas for Investigation

| Biological Target/Activity | Example Finding | Potential Application | Citations |

|---|---|---|---|

| Anticancer | Dual EGFR/VEGFR-2 kinase inhibition by novel indazole-carbohydrazides. | Development of new cancer therapies. | nih.govontosight.ainih.gov |

| Antimicrobial | Activity against Mycobacterium tuberculosis by phenylisoxazole derivatives. | Treatment of infectious diseases, including tuberculosis. | nih.govontosight.airesearchgate.net |

| Enzyme Inhibition | Inhibition of xanthine oxidase (IC₅₀ value of 0.13 μM) by a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative. | Treatment of hyperuricemia and gout. | mdpi.comnih.gov |

| Agrochemical | Use of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde in herbicides and fungicides. | Crop protection and yield improvement. | chemimpex.com |

Advanced Material Science Applications

The unique chemical properties of the isoxazole ring make it an attractive building block for advanced materials. elifesciences.org While this area is less explored than its pharmaceutical applications, there is growing interest in leveraging isoxazole derivatives for creating novel polymers and functional materials. For example, 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is already utilized in the formulation of polymers and coatings to enhance durability and resistance. chemimpex.com Future research could focus on synthesizing polymers incorporating the this compound unit to explore its effects on material properties such as thermal stability, conductivity, and optical characteristics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-make-test-analyze cycle. springernature.comnih.gov These computational tools can be applied to this compound to explore its chemical space and optimize its properties for specific applications.

Future applications of AI/ML in this context include:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs), to design novel derivatives of this compound with desired property profiles for either biological activity or material characteristics. nih.gov

Property Prediction: Training ML models to accurately predict the physicochemical properties, biological activities, and potential toxicity of new derivatives before they are synthesized, saving time and resources. nih.govnovartis.com

Lead Optimization: Employing computational methods to explore the chemical neighborhood around the core scaffold, suggesting modifications that could enhance potency and selectivity for a biological target. springernature.com

Binding Mode Analysis: Using molecular docking and molecular dynamics simulations to understand how isoxazole derivatives interact with target proteins, guiding the design of more effective inhibitors. nih.govnih.gov

Q & A

Q. What are the primary synthetic routes for 3-Isopropylisoxazole-5-carbaldehyde, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via cycloaddition reactions involving nitrile oxides and alkynes (e.g., Huisgen 1,3-dipolar cycloaddition). Key steps include:

- Condensation : Hydroxylamine reacts with aldehydes to form nitrile oxides, which cyclize with alkynes to yield isoxazole cores .

- Functionalization : The isopropyl group is introduced via alkylation or substitution reactions. For example, iodination at the 4-position of methylisoxazole derivatives followed by nucleophilic substitution with isopropyl groups can yield the target compound .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is commonly used. Optimization involves adjusting solvent polarity and temperature to improve yield (typically 60-80%) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

Q. What are the common derivatization reactions of the aldehyde group in this compound?

Methodological Answer: The aldehyde group undergoes:

- Oxidation : Forms carboxylic acids using KMnO₄ or Ag₂O .

- Reduction : Converts to alcohols (e.g., NaBH₄) or amines (reductive amination with NH₃) .

- Condensation : Forms Schiff bases with primary amines, useful for bioactivity studies .

Advanced Research Questions

Q. How can contradictory crystallographic and computational data for this compound be resolved?

Methodological Answer: Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles may arise due to:

- Crystal packing effects : SHELX refinement parameters (e.g., ADPs, restraints) should be adjusted to account for thermal motion .

- Solvent interactions : Compare gas-phase DFT calculations with crystallographic data from solvated crystals. Hybrid methods (e.g., ONIOM) improve accuracy .

- Validation : Use tools like PLATON to check for missed symmetry or twinning in crystallographic data .

Q. What strategies improve the regioselectivity of isoxazole ring functionalization?

Methodological Answer:

- Directed ortho-metalation : Use bulky bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching with isopropyl iodide .

- Transition-metal catalysis : Pd-catalyzed C–H activation at the 5-position of the isoxazole ring enhances selectivity. Ligands like PPh₃ or Xantphos modulate reactivity .

- Protection/deprotection : Temporarily block the aldehyde group (e.g., as an acetal) to prevent side reactions during functionalization .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, enzymes). The aldehyde group often acts as a covalent inhibitor by forming Schiff bases with lysine residues .

- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial IC₅₀ values. Substituents at the 3-position (isopropyl) enhance lipophilicity and membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。